1-Octadecanamine, N,N-diethyl-
Description
Contextualization within Long-Chain Tertiary Amine Chemistry
N,N-Diethyl-1-octadecanamine belongs to the broader class of long-chain tertiary amines, which are organic compounds derived from ammonia (B1221849) with three alkyl groups attached to the nitrogen atom, at least one of which is a long alkyl chain. The chemistry of these amines is largely dictated by the interplay between the nonpolar, hydrophobic long alkyl chain and the polar, basic tertiary amino group. This dual character makes them effective surface-active agents, or surfactants.
The long octadecyl chain (C18) in N,N-Diethyl-1-octadecanamine provides significant hydrophobicity, driving the molecule to interfaces, such as air-water or oil-water, and to adsorb onto surfaces. nih.gov The tertiary amine group, being a weak base, can be protonated in acidic conditions, forming a cationic surfactant. This ability to carry a positive charge is crucial for many of its applications. The diethyl substitution on the nitrogen atom, as opposed to the more common dimethyl substitution, can influence the steric hindrance around the nitrogen, potentially affecting its reactivity and the packing of the molecules at interfaces.
Significance in Specialized Industrial and Material Science Applications
While specific research on N,N-Diethyl-1-octadecanamine is not abundant, the applications of closely related long-chain tertiary amines and their parent primary amine, octadecylamine (B50001), provide a strong indication of its utility. These compounds are significant in several specialized areas:
Corrosion Inhibition: Long-chain amines are widely used as corrosion inhibitors, particularly in the petroleum and power industries. usda.govresearchgate.net They function by adsorbing onto metal surfaces to form a protective, hydrophobic film that acts as a barrier against corrosive agents like water, oxygen, and acidic gases. nih.gov The long alkyl chain enhances the durability and hydrophobicity of this protective layer. For instance, octadecylamine has been shown to be a promising inhibitor for the corrosion of Incoloy 800 in secondary water chemistry conditions of nuclear reactors. nih.gov It is reasonable to infer that N,N-Diethyl-1-octadecanamine would exhibit similar or enhanced performance due to its tertiary amine nature, which can strongly interact with metal surfaces.
Mineral Flotation: In the mining industry, long-chain amines act as cationic collectors for the flotation of various minerals. Flotation is a process that separates valuable minerals from gangue by making the desired mineral hydrophobic (water-repellent) so it attaches to air bubbles and floats to the surface. For example, a study on the synthesis of N,N-diethyl dodecyl amine demonstrated its effectiveness as a collector for separating aluminosilicates from diaspore (B1175340) in bauxite (B576324) ores. google.com This suggests that N,N-Diethyl-1-octadecanamine, with its longer alkyl chain, could be an effective collector in similar mineral processing applications.
Material Science and Nanotechnology: Long-chain amines like octadecylamine are utilized in the synthesis of metal oxide nanocrystals, where they control the size and shape of the nanoparticles. They can also be used to create thin films, such as Langmuir-Blodgett films, for applications in biosensors. The self-assembly properties of these amphiphilic molecules are key to these applications.
Other Industrial Uses: Long-chain amines and their derivatives serve as intermediates in the synthesis of a wide range of other chemicals. They are used as emulsifiers in asphalt (B605645), lubricants, and dispersants. In the textile industry, they function as softeners and antistatic agents. The quaternary ammonium (B1175870) salts derived from these tertiary amines are used as biocides and disinfectants. researchgate.net
Evolution of Research Perspectives on Alkylamines
Research on the synthesis and application of alkylamines has evolved significantly over the years. Initially, the focus was on bulk production methods for these important industrial chemicals. usda.gov Traditional methods for synthesizing tertiary amines often involved the N-alkylation of primary or secondary amines with alkyl halides or reductive amination. wikipedia.org However, these methods can suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, and often require harsh reaction conditions. wikipedia.org
More recent research has shifted towards developing more efficient, selective, and sustainable methods for amine synthesis. The ubiquity of tertiary amines in pharmaceuticals and agrochemicals has driven much of this innovation. rsc.org Modern synthetic strategies focus on catalytic processes that allow for the construction of complex amines from simple, abundant starting materials.
A notable recent development is the use of visible-light-mediated carbonyl alkylative amination. wikipedia.orgrsc.org This method allows for the direct coupling of aldehydes, secondary amines, and alkyl halides to form a wide variety of tertiary amines under mild conditions. rsc.org Another innovative approach involves the C-C coupling of tertiary amines in the presence of palladium and platinum catalysts, which allows for the synthesis of long-chain or hindered tertiary amines through a process analogous to the Guerbet condensation reaction. These advanced synthetic methods open up new possibilities for creating novel long-chain tertiary amines like N,N-Diethyl-1-octadecanamine with tailored properties for specific applications.
Table of Chemical Compounds
Properties
CAS No. |
30427-51-1 |
|---|---|
Molecular Formula |
C22H47N |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
N,N-diethyloctadecan-1-amine |
InChI |
InChI=1S/C22H47N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(5-2)6-3/h4-22H2,1-3H3 |
InChI Key |
MNOIOAHRVYPSPE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Amination Routes for Tertiary Amine Synthesis
Direct amination methods offer an atom-economical approach to synthesizing tertiary amines by reacting a precursor alcohol with a secondary amine, in this case, 1-octadecanol with diethylamine (B46881), often in the presence of a catalyst.
Catalytic Amination of Precursor Alcohols with Dialkylamines
The direct catalytic amination of long-chain fatty alcohols with dialkylamines is a prominent method for the production of tertiary amines. This process, often referred to as hydroaminomethylation, typically involves the reaction of an alcohol with an amine in the presence of a catalyst and hydrogen. While specific data for the reaction of 1-octadecanol with diethylamine is not extensively detailed in publicly available literature, the general principles are well-established for similar long-chain alcohols and dialkylamines, particularly dimethylamine (B145610). researchgate.net
The reaction generally proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the secondary amine (diethylamine) to form an enamine or an iminium ion intermediate, with the concurrent release of a water molecule. Finally, the catalyst returns the "borrowed" hydrogen to the intermediate, reducing it to the final tertiary amine product. nih.gov
Various heterogeneous catalysts, such as those based on copper, nickel, and ruthenium, have been extensively studied for the amination of long-chain aliphatic alcohols. researchgate.net For the commercial production of alkyldimethylamines from fatty alcohols (C8-C22), copper-based catalysts like Cu-Ni, Cu-Cr, and Cu-Ni-Ba have been historically significant. researchgate.net More recent research has also highlighted the efficacy of ruthenium-based catalysts. For instance, a water-soluble ruthenium-based catalyst has demonstrated high conversions and selectivities (exceeding 99%) for the amination of long-chain fatty alcohols with dimethylamine in an aqueous medium. researchgate.net
Reductive Amination Strategies
Reductive amination provides an alternative route to tertiary amines from carbonyl compounds. This method involves the reaction of an aldehyde or ketone with a secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine. reddit.com For the synthesis of 1-Octadecanamine, N,N-diethyl-, this would involve the reductive amination of octadecanal (B32862) with diethylamine.
The process is typically carried out in a one-pot fashion, where the carbonyl compound, the amine, and a reducing agent are combined. Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (H2 with a metal catalyst). The choice of reducing agent is crucial; for instance, NaBH3CN is often favored because it is selective for the reduction of the iminium ion over the starting aldehyde.
A study on the rhodium-catalyzed reductive amination of undecanal (B90771) with diethylamine provides a useful model for the synthesis of N,N-diethyl-1-octadecanamine. In this research, a homogeneous rhodium catalyst with a Xantphos ligand was used under hydrogen pressure. The reaction conditions were optimized, and it was found that dosing the aldehyde to the reaction mixture could achieve a stoichiometric substrate ratio, leading to good yields and selectivities. nih.gov
Alkylation Reactions Utilizing Primary or Secondary Amines
Alkylation reactions represent a classical and widely used method for the synthesis of amines. For 1-Octadecanamine, N,N-diethyl-, this involves the reaction of diethylamine with an octadecane (B175841) derivative that contains a suitable leaving group.
N-Alkylation with Halogenated Octadecane Derivatives
The N-alkylation of a secondary amine with an alkyl halide is a direct method for the synthesis of tertiary amines. In the case of 1-Octadecanamine, N,N-diethyl-, this would be achieved by reacting diethylamine with a halogenated octadecane, such as 1-bromooctadecane (B154017) or 1-chlorooctadecane. This reaction is a nucleophilic aliphatic substitution, where the nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic carbon atom of the octadecyl halide and displacing the halide ion.
The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile (B52724) or DMF often being employed. One of the challenges with this method is the potential for over-alkylation, where the newly formed tertiary amine can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. However, for the synthesis of tertiary amines from secondary amines, this side reaction is generally less problematic than when starting with primary amines.
Mechanistic Considerations of Alkylation Processes
The N-alkylation of an amine with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the halogen, leading to the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-halogen bond.
The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the nature of the leaving group (I > Br > Cl), and steric hindrance around the reacting centers. Diethylamine is a reasonably strong nucleophile, and primary alkyl halides like 1-bromooctadecane are good substrates for SN2 reactions.
As mentioned, a key mechanistic consideration is the subsequent acid-base reaction. The initial alkylation product is an ammonium salt. A base is required to deprotonate this salt and generate the free tertiary amine. If a stoichiometric amount of an external base is not used, another molecule of the starting amine can act as the base, which reduces the amount of amine available for the primary alkylation reaction.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the synthesis of 1-Octadecanamine, N,N-diethyl- are highly dependent on the optimization of reaction conditions and, where applicable, the catalyst system.
For direct catalytic amination , key parameters to optimize include temperature, pressure (of hydrogen and/or the amine if it's gaseous), catalyst type and loading, and the molar ratio of reactants. For long-chain fatty alcohols, reaction temperatures typically range from 160°C to 230°C. The choice of catalyst is critical, with different metals and supports exhibiting varying activities and selectivities. For instance, the acidity of the support material for Ni catalysts can influence the reaction outcome. researchgate.net
In reductive amination , the optimization focuses on the choice of reducing agent, the pH of the reaction medium, temperature, and reaction time. The pH can influence the equilibrium between the reactants and the iminium ion intermediate. For example, slightly acidic conditions can accelerate the formation of the imine or iminium ion. reddit.com The concentration of the reactants and the catalyst, if used, also plays a significant role in maximizing the yield and minimizing byproducts. nih.gov
For N-alkylation reactions , optimizing conditions involves selecting the appropriate solvent, base, temperature, and reaction time. The use of a phase-transfer catalyst can be beneficial in cases where the reactants are in different phases. To drive the reaction to completion and minimize side reactions like elimination, the concentration of reactants and the stoichiometry of the base are important considerations. The addition of catalytic amounts of iodide salts (e.g., KI) can sometimes accelerate the reaction when using alkyl chlorides or bromides, through an in-situ Finkelstein reaction.
Below is a table summarizing typical conditions for the synthesis of long-chain tertiary amines based on analogous reactions found in the literature.
| Synthetic Route | Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield | Reference |
| Direct Amination | Long-chain alcohol (e.g., C12-C18) | Dimethylamine | Cu-based or Ru-based | - (Neat) or Water | 160-230 | Varies | High | researchgate.net |
| Reductive Amination | Undecanal | Diethylamine | Rh(acac)(cod)/Xantphos | Methanol (B129727) | 100 | 30 bar H₂ | ~80-90% | nih.gov |
| N-Alkylation | 1-Bromooctane | Ammonia (B1221849) | None | Ethanol | Not specified | Not specified | ~40-50% (mixture) | |
| N-Alkylation | Alkyl Halide | Secondary Amine | K₂CO₃ | Acetone/DMF | RT to 160 | Atmospheric | Moderate to High |
Interactive Data Table
Influence of Temperature, Pressure, and Stoichiometry
The efficiency and selectivity of the synthesis of N,N-diethyl-1-octadecanamine are highly dependent on the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants.
Temperature: Reaction temperature is a critical factor that governs the rate of reaction and product selectivity. For the amination of fatty alcohols, temperatures are typically elevated to facilitate the dehydration step. Studies on similar long-chain amine syntheses show that temperatures can range from 50°C to 200°C. google.com For instance, the synthesis of tertiary fatty amines using a ruthenium catalyst in water has been effectively carried out at 170°C, achieving conversions and selectivities exceeding 99%. acs.org Higher temperatures can sometimes lead to the formation of undesired byproducts. researchgate.net Ab initio molecular dynamics simulations on other compounds have shown that high temperatures favor the formation of certain small molecules like N₂ and CO₂, while inhibiting others, demonstrating temperature's role in directing reaction pathways. nih.govresearchgate.net
Pressure: Pressure, particularly when hydrogen is used in reductive amination processes, is another key parameter. Controlled hydrogen pressure is often essential for the reaction to proceed smoothly. google.com In related processes for preparing tertiary amines, pressures can range from approximately 100 to 1500 psig. google.com The synthesis of the precursor 1-octadecanamine from stearic acid involves a hydrogenation reaction under a pressure of about 3.5 MPa (approximately 508 psi). chemicalbook.com The pressure helps in maintaining the reactants in the desired phase and can influence the catalyst's activity and stability.
Stoichiometry: The molar ratio of the reactants, specifically the fatty alcohol (1-octadecanol) to the amine (diethylamine), is crucial for maximizing the yield of the desired tertiary amine and minimizing the formation of byproducts. An excess of the aminating agent is often used to drive the reaction towards the formation of the tertiary amine. In a homogeneously catalyzed system for producing tertiary fatty dimethyl alkyl amines, a substrate-to-amine molar ratio of 1:4 was used effectively. acs.org
Table 1: Influence of Reaction Parameters on Tertiary Amine Synthesis
| Parameter | Typical Range/Ratio | Influence on Reaction | Reference |
|---|---|---|---|
| Temperature | 50 - 200 °C | Affects reaction rate and selectivity. Higher temperatures can increase conversion but may also lead to byproduct formation. | google.comacs.orgresearchgate.net |
| Pressure | 100 - 1500 psig | Maintains reactants in the correct phase; crucial for catalytic activity, especially in reductive amination processes involving hydrogen. | google.comchemicalbook.com |
| Stoichiometry (Alcohol:Amine) | 1:4 (Example Ratio) | Drives the reaction equilibrium towards the desired tertiary amine product and minimizes unreacted starting materials. | acs.org |
Heterogeneous and Homogeneous Catalysis in Amine Synthesis
Catalysis is fundamental to the efficient synthesis of N,N-diethyl-1-octadecanamine, with both heterogeneous and homogeneous systems being employed.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.comyoutube.com This often allows for milder reaction conditions and high selectivity due to the well-defined nature of the active catalytic sites. A notable example is the use of water-soluble ruthenium-based catalysts for the amination of long-chain fatty alcohols. acs.orgacs.org This system demonstrates excellent conversion and selectivity (>99%) at 170°C. acs.org A key advantage is that after the reaction, the homogeneous mixture can separate into a pure product phase and an aqueous phase containing the catalyst, facilitating product isolation. acs.orgacs.org However, the separation of the catalyst from the product for reuse can sometimes be challenging and costly. youtube.com
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com These are widely used in industrial processes due to their robustness and ease of separation from the reaction mixture, which allows for straightforward recycling. For fatty amine production, catalysts often consist of metals like nickel, copper, or cobalt, frequently supported on materials like alumina (B75360) or silica (B1680970). chemicalbook.comkao.com For example, the synthesis of 1-octadecanamine, a precursor, uses a nickel catalyst. chemicalbook.com Proprietary solid catalyst technologies have been developed to produce tertiary amines from higher alcohols and dimethylamine with high selectivity and short reaction times. kao.com The reaction occurs on the surface of the catalyst, involving the diffusion and adsorption of reactants onto the active sites. youtube.com
Table 2: Comparison of Catalysis Methods in Tertiary Amine Synthesis
| Catalyst Type | Description | Advantages | Disadvantages | Example |
|---|---|---|---|---|
| Homogeneous | Catalyst is in the same phase as reactants. | High selectivity and activity, milder reaction conditions, better understanding of reaction mechanisms. youtube.com | Difficult to separate from product, potential for catalyst decomposition. youtube.com | Water-soluble Ruthenium complex for alcohol amination. acs.orgacs.org |
| Heterogeneous | Catalyst is in a different phase from reactants. | Easy separation and recycling, high thermal stability. | Lower activity compared to homogeneous catalysts, potential for mass transfer limitations. | Nickel catalyst for hydrogenation in amine synthesis. chemicalbook.com |
Purification and Isolation Techniques for N,N-Diethyl-1-Octadecanamine
The synthesis of tertiary amines often results in a mixture containing the desired product, unreacted starting materials, and byproducts such as primary and secondary amines. acs.orgacs.org Therefore, effective purification and isolation techniques are essential to achieve high purity.
Chromatography: Column chromatography is a common laboratory-scale purification method. However, the basic nature of amines can cause strong interactions with acidic silica gel, leading to poor separation. biotage.com To overcome this, amine-functionalized stationary phases or the addition of a competing amine like triethylamine to the mobile phase can be employed. biotage.com For industrial-scale purification, adsorption methods are used, where the impure amine mixture, dissolved in a non-polar organic solvent, is passed over adsorbents like aluminum oxide. google.com The adsorbent retains primary and secondary amines, allowing the pure tertiary amine to be collected in the eluate. The adsorbent can then be regenerated by washing with a polar solvent like methanol or ethanol. google.com
Distillation: Fractional distillation is a viable technique for separating components with different boiling points. acs.orgacs.org Since tertiary amines lack N-H bonds, they cannot form hydrogen bonds with each other, resulting in lower boiling points compared to primary and secondary amines of similar molecular weight. This difference allows for their separation from the reaction mixture. youtube.com Rectification, a highly efficient form of distillation, can be used to separate the purified amine from the solvent, yielding a product with purity often exceeding 99%. google.com
Extraction and Chemical Methods: Liquid-liquid extraction provides a powerful method for purification. A buffer-based extraction procedure can selectively separate primary, secondary, and tertiary amines by adjusting the pH of an aqueous medium. acs.orgacs.org At a specific pH, the more basic primary and secondary amines can be protonated and extracted into the aqueous phase, leaving the less basic tertiary amine in the organic phase. Another classic approach is Hoffmann's method, which utilizes diethyl oxalate. youtube.comyoutube.com Primary and secondary amines react to form a solid oxamide (B166460) and a liquid oxamic ester, respectively, while the tertiary amine does not react. The unreacted tertiary amine can then be isolated by filtration followed by fractional distillation. youtube.comyoutube.com
Table 3: Purification and Isolation Techniques for Tertiary Amines
| Technique | Principle | Application Notes | Reference |
|---|---|---|---|
| Adsorption Chromatography | Separation based on differential adsorption onto a solid phase (e.g., aluminum oxide, silica gel). | Effective for removing primary and secondary amine impurities. Purity >99% achievable. | google.comgoogle.com |
| Fractional Distillation | Separation based on differences in boiling points. | Tertiary amines have lower boiling points than corresponding primary/secondary amines. | acs.orgacs.orgyoutube.com |
| Buffer-Based Extraction | Separation based on differences in basicity and solubility in varying pH buffers. | Avoids column chromatography; suitable for industrial processes. | acs.orgacs.org |
| Hoffmann's Method | Chemical separation where primary/secondary amines react with diethyl oxalate, but tertiary amines do not. | The unreacted tertiary amine is separated by filtration and distillation. | youtube.comyoutube.com |
Structure Property Interrelationships and Molecular Interactions
Conformational Analysis and Stereochemistry
The sheer length of the octadecyl chain and the substitution at the nitrogen atom introduce significant conformational flexibility and steric considerations.
The eighteen-carbon alkyl chain of 1-Octadecanamine, N,N-diethyl- is characterized by a high degree of rotational freedom around its carbon-carbon single bonds. In non-polar environments and in the absence of significant intermolecular forces, this chain is likely to adopt a random coil conformation to maximize entropy. However, in more ordered phases or under the influence of intermolecular interactions, it can assume a more extended, linear conformation to facilitate packing.
The N,N-diethylamino group introduces considerable steric bulk at the polar head of the molecule. The nitrogen atom in a tertiary amine like this is sp³ hybridized, typically resulting in a trigonal pyramidal geometry. However, the steric repulsion between the two ethyl groups and the long octadecyl chain can lead to a flattening of this pyramid, increasing the C-N-C bond angles from the ideal 109.5°. rsc.org This steric hindrance is a critical factor in determining the accessibility of the nitrogen's lone pair of electrons for chemical reactions.
| Feature | Influence on Molecular Geometry |
| Long Alkyl Chain (C18) | High conformational flexibility; can adopt random coil or extended linear conformations. |
| N,N-diethylamino Group | Introduces significant steric bulk; can cause deviation from ideal trigonal pyramidal geometry at the nitrogen atom. |
As an amphiphilic molecule, 1-Octadecanamine, N,N-diethyl- exhibits a propensity for self-assembly in certain solvent systems. The long hydrophobic octadecyl tail drives the molecule to minimize its contact with polar environments, while the polar diethylamino head seeks interaction with polar molecules. In non-aqueous solvents of intermediate to low polarity, this can lead to the formation of reverse micelles, where the polar head groups aggregate to form a core, shielded from the non-polar solvent by the hydrophobic alkyl chains. rsc.orgresearchgate.net The extent of aggregation and the critical micelle concentration (CMC) are dependent on the nature of the solvent and the temperature. rsc.orgresearchgate.netnih.gov The van der Waals forces between the long alkyl chains are a significant driving force for this aggregation.
Electronic Structure and Reactivity Profiling
The electronic characteristics of the tertiary amine functionality are central to the chemical reactivity of 1-Octadecanamine, N,N-diethyl-.
The nitrogen atom in 1-Octadecanamine, N,N-diethyl- possesses a lone pair of electrons, rendering it a Lewis base. The basicity of tertiary amines is influenced by both electronic and steric factors. Alkyl groups are generally considered to be electron-donating, which should increase the electron density on the nitrogen and thus enhance its basicity. However, the steric hindrance caused by the two ethyl groups and the long alkyl chain can impede the approach of a proton, thereby reducing its effective basicity in solution. This interplay often results in tertiary amines being less basic than secondary amines in solution. wikipedia.org The pKa of the conjugate acid of a typical acyclic tertiary amine is around 10-11. libretexts.org
Nucleophilicity, while related to basicity, is more sensitive to steric effects. quora.com While the electron-donating nature of the alkyl groups enhances the intrinsic nucleophilicity of the nitrogen atom, the significant steric bulk around the nitrogen in 1-Octadecanamine, N,N-diethyl- is expected to substantially hinder its ability to attack sterically demanding electrophilic centers. Therefore, it would be classified as a sterically hindered base with moderate to low nucleophilicity towards bulky electrophiles.
| Property | Influencing Factors | Expected Behavior for 1-Octadecanamine, N,N-diethyl- |
| Basicity | Electronic effect of alkyl groups (electron-donating), Steric hindrance around the nitrogen atom. | Moderately basic, with a pKa of its conjugate acid likely in the range of 10-11. libretexts.org |
| Nucleophilicity | Electronic effect of alkyl groups, High sensitivity to steric hindrance. | Moderate nucleophile towards unhindered electrophiles, but significantly reduced reactivity towards bulky electrophiles. quora.com |
The long octadecyl chain primarily exerts its influence through steric effects. The inductive electronic effect of an alkyl chain is generally considered to be weakly electron-donating, though some recent computational studies suggest it may be slightly electron-withdrawing. orientjchem.orglibretexts.org However, this effect is generally considered to diminish rapidly with distance and would have a negligible direct electronic impact on the distant tertiary amine functionality. The primary role of the long alkyl chain in modulating electronic properties is indirect, through its influence on the molecule's aggregation behavior and the local microenvironment of the amine head group within an aggregate.
Phase Behavior in Non-Aqueous Systems (Excluding Thermophysical Properties)
The solubility and phase behavior of 1-Octadecanamine, N,N-diethyl- in non-aqueous solvents are dictated by its amphiphilic character.
Long-chain amines are generally soluble in non-polar organic solvents like hexane (B92381) and toluene, where the hydrophobic interactions between the alkyl chains and the solvent are favorable. quora.com Their solubility in polar organic solvents is more limited. libretexts.org The length of the alkyl chain plays a crucial role; longer chains increase the lipophilicity of the molecule, enhancing its solubility in non-polar media. uni-tuebingen.de
In certain non-aqueous solvents, particularly those with some polarity, 1-Octadecanamine, N,N-diethyl- can exhibit complex phase behavior, including the formation of lyotropic liquid crystalline phases. This is a consequence of the self-assembly of the molecules into ordered aggregates, such as lamellar, hexagonal, or cubic phases, depending on the concentration and the solvent. The formation of these ordered structures is a strategy to minimize the unfavorable interactions between the polar amine head groups and the non-polar solvent environment. The specific phase formed is a delicate balance of the molecular geometry, the strength of the intermolecular forces, and the nature of the solvent.
Advanced Applications in Materials Science and Industrial Processes
Surface Active Agent Applications
As a surfactant, 1-Octadecanamine, N,N-diethyl- can modify the properties of interfaces. Its amphiphilic nature, though predominantly hydrophobic, allows it to function effectively in specific environments.
In non-aqueous systems, such as oil-based lubricants or fuels, 1-Octadecanamine, N,N-diethyl- can act as an emulsifier or dispersant. It stabilizes mixtures of immiscible non-aqueous liquids or disperses solid particles within a non-aqueous medium.
The principle of its function lies in its molecular structure. The long octadecyl tail has a strong affinity for nonpolar organic phases, while the more polar N,N-diethylamino head group can interact with slightly more polar components or suspended particles. In an oil-based system, the amine head can adsorb onto the surface of dispersed particles (like soot in engine oil or pigments in oil-based paints), while the long hydrocarbon tails extend into the oil, creating a steric barrier. This barrier prevents the particles from agglomerating, thus maintaining a stable dispersion.
Wetting is the ability of a liquid to maintain contact with a solid surface. The effectiveness of wetting is determined by the balance of adhesive and cohesive forces. Long-chain amines can significantly alter the wetting characteristics of a surface. aps.org
When applied to a solid substrate, molecules of 1-Octadecanamine, N,N-diethyl- can adsorb onto the surface. The nature of this adsorption depends on the substrate's properties. On a high-energy surface like metal, the polar amine head group may adsorb, leaving the hydrophobic octadecyl chains oriented outwards. This creates a low-energy, hydrophobic surface that repels water, a principle used in waterproofing agents. chemicalbook.com Conversely, when used within a nonpolar liquid, it can promote the wetting and spreading of that liquid over a solid surface by reducing the interfacial tension. The efficiency of wetting is often quantified by the contact angle, where a lower contact angle indicates better wetting.
Corrosion Inhibition Mechanisms and Film Formation
Long-chain aliphatic amines are well-established as effective corrosion inhibitors, particularly in the oil and gas industry. chemgulf.com The mechanism involves the formation of a protective film on the metal surface that acts as a barrier to corrosive agents.
The primary mechanism of corrosion inhibition by 1-Octadecanamine, N,N-diethyl- is its adsorption onto a metal surface. The nitrogen atom in the diethylamino group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), forming a coordinate covalent bond. chemgulf.comresearchgate.net This process, known as chemisorption, results in the molecule anchoring to the metal.
Once anchored, the long, bulky octadecyl chains orient themselves away from the surface, creating a dense, nonpolar, hydrophobic layer. chemgulf.com This film acts as a physical barrier, isolating the metal from corrosive species like water, oxygen, and acidic gases (H₂S, CO₂). The effectiveness of this barrier is influenced by the packing density of the molecules on the surface. The presence of two ethyl groups on the nitrogen head, compared to a primary amine like Octadecylamine (B50001), introduces greater steric hindrance, which may affect the orientation and packing density of the resulting protective film.
The adsorption process can often be described by adsorption isotherms, such as the Langmuir or Freundlich models, which relate the concentration of the inhibitor in the solution to the amount adsorbed on the surface at equilibrium. nih.gov
| Feature | Octadecylamine (Primary Amine) | 1-Octadecanamine, N,N-diethyl- (Tertiary Amine) |
| Amine Group | -NH₂ | -N(CH₂CH₃)₂ |
| Adsorption Site | Nitrogen lone pair, two N-H bonds | Nitrogen lone pair |
| Steric Hindrance at Head | Low | High (due to two ethyl groups) |
| Potential Film Packing | Can form densely packed, ordered films | May form a less ordered or less dense film due to steric bulk |
| Hydrophobicity | High (C18 chain) | Very High (C18 chain + two ethyl groups) |
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study and evaluate the performance of corrosion inhibitor films. nih.govresearchgate.net The method involves applying a small amplitude AC voltage at various frequencies to the metal-electrolyte interface and measuring the resulting current to determine the system's impedance. researchgate.net
In the context of corrosion inhibition by 1-Octadecanamine, N,N-diethyl-, an EIS study would typically reveal:
Increased Charge Transfer Resistance (R_ct): An effective inhibitor film significantly hinders the electrochemical reactions of corrosion, leading to a much higher R_ct value compared to an unprotected surface.
Decreased Double-Layer Capacitance (C_dl): The adsorption of the organic inhibitor molecules displaces water molecules at the metal surface and increases the thickness of the electrical double layer. This results in a lower C_dl value, which is inversely proportional to the film's thickness.
By modeling the impedance data with equivalent electrical circuits, researchers can quantify these parameters and assess the quality and protective nature of the adsorbed film. nih.gov
| Condition | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |
| Bare Metal in Corrosive Media | Low (e.g., 50) | High (e.g., 200) | 0 |
| Metal with Inhibitor Film | High (e.g., 5000) | Low (e.g., 20) | >95 |
| This table presents illustrative data to demonstrate the typical effects observed in EIS studies of effective corrosion inhibitors. |
Role as Chemical Intermediates in Advanced Synthesis
Tertiary amines are crucial building blocks in organic synthesis. 1-Octadecanamine, N,N-diethyl- serves as a valuable intermediate for producing more complex molecules, most notably quaternary ammonium (B1175870) compounds (QACs). chemicalbook.com
QACs are synthesized through a process called quaternization. In this reaction, the tertiary amine (1-Octadecanamine, N,N-diethyl-) acts as a nucleophile, reacting with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride or methyl iodide). semanticscholar.orgresearchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium cation, with the halide as the counter-ion. mdpi.com
The resulting QACs, such as N-benzyl-N,N-diethyl-1-octadecanaminium chloride, combine the long hydrophobic tail with a permanently charged cationic head group. This structure imparts potent surfactant properties, making them useful in a wide range of applications, including as fabric softeners, biocides, and phase-transfer catalysts. researchgate.netresearchgate.net
Precursor for Quaternary Ammonium Compounds
1-Octadecanamine, N,N-diethyl-, a tertiary fatty amine, serves as a fundamental building block in the synthesis of quaternary ammonium compounds (QACs). The structure of this amine, featuring a nitrogen atom bonded to two ethyl groups and a long C18 stearyl chain, is primed for a chemical process known as quaternization. This reaction involves the alkylation or benzylation of the tertiary amine, effectively converting the nucleophilic nitrogen center into a tetra-substituted, positively charged quaternary ammonium cation.
The quaternization process is highly versatile and can be accomplished using a variety of alkylating agents. Common reagents include alkyl halides like methyl chloride or benzyl chloride, and dialkyl sulfates such as dimethyl sulfate. The selection of the specific agent allows for the precise tailoring of the resulting QAC's properties. For instance, reacting N,N-diethyl-1-octadecanamine with benzyl chloride yields a benzyldimonium salt, a class of QACs known for its antimicrobial properties. The general reaction can be represented as:
R-N(C₂H₅)₂ + R'X → [R-N(C₂H₅)₂R']⁺X⁻ (where R = C₁₈H₃₇, R' = alkyl/benzyl group, X = halide/sulfate)
The resulting QACs are amphiphilic molecules; the long octadecyl (stearyl) chain imparts strong hydrophobicity (lipophilicity), while the cationic quaternary ammonium headgroup is hydrophilic. This dual nature is the basis for their widespread use as surfactants, disinfectants, and phase-transfer catalysts. The length of the alkyl chain is a critical determinant of activity; studies on similar QACs like benzalkonium chlorides have shown that the potency of their biological effects can vary with the length of the n-alkyl chain. nih.gov
Table 1: Synthesis of Quaternary Ammonium Compounds from 1-Octadecanamine, N,N-diethyl- This table is illustrative and provides examples of potential QACs derived from the starting amine.
| Starting Amine | Alkylating Agent | Resulting QAC Class | Key Structural Features |
|---|---|---|---|
| 1-Octadecanamine, N,N-diethyl- | Methyl Chloride | Alkyl Trialkyl Ammonium Chloride | C18 chain, two ethyl groups, one methyl group on N⁺ |
| 1-Octadecanamine, N,N-diethyl- | Benzyl Chloride | Alkyl Benzyl Dialkyl Ammonium Chloride | C18 chain, two ethyl groups, one benzyl group on N⁺ |
Utilization in Polymerization Processes (e.g., as a component in certain polymerization formulations, specifically emulsion polymerization)
In polymer manufacturing, long-chain amines such as 1-Octadecanamine, N,N-diethyl- can be employed as specialty surfactants or emulsifiers in emulsion polymerization. Emulsion polymerization is a technique used to produce high-molecular-weight polymers from water-insoluble monomers. The process involves dispersing the monomer in an aqueous phase, stabilized by a surfactant to form an emulsion of monomer droplets.
When used in this context, 1-Octadecanamine, N,N-diethyl- or its quaternized derivatives act as cationic surfactants. The molecule orients itself at the oil-water interface, with its hydrophobic C18 tail penetrating the monomer droplet and its hydrophilic diethylamino or quaternary ammonium headgroup facing the aqueous phase. This orientation reduces the interfacial tension, stabilizing the monomer droplets and preventing their coalescence, which is essential for the polymerization to proceed effectively.
The use of such a cationic emulsifier can influence the final properties of the polymer latex. It can impart a positive charge to the surface of the polymer particles, which is beneficial for applications requiring adhesion to negatively charged substrates. Furthermore, the tertiary amine group itself can sometimes act as a modifier or chain transfer agent, providing a means to control the polymer's molecular weight and architecture.
Integration into Specialized Material Formulations
Use in Coatings and Adhesives for Emulsification and Stabilization
The surfactant properties of 1-Octadecanamine, N,N-diethyl- and its QAC derivatives are leveraged in the formulation of specialized coatings and adhesives. In these systems, they function as emulsifiers to create and stabilize the dispersion of polymer resins, pigments, and other additives within an aqueous base. The long octadecyl chain provides effective steric and electrostatic stabilization, preventing the aggregation of dispersed particles and ensuring the long-term shelf-life and uniform consistency of the product.
In coating formulations, the inclusion of a cationic surfactant like a derivative of N,N-diethyl-1-octadecanamine can improve substrate wetting and promote adhesion. The positive charge of the emulsifier is particularly effective for enhancing adhesion to surfaces that are naturally anionic, such as cellulosic materials (wood, paper) and certain treated metals.
Similarly, in water-based adhesive formulations, these compounds ensure the stability of the polymer emulsion. A stable dispersion is critical for the proper formation of a continuous adhesive film upon drying, leading to a strong and reliable bond. The choice of emulsifier can be tailored to be compatible with other formulation components and to achieve desired performance characteristics in the final adhesive product.
Potential in Modified Material Systems (e.g., for membranes or functional surfaces)
The unique molecular architecture of 1-Octadecanamine, N,N-diethyl- offers significant potential for the chemical modification of material surfaces to create advanced, functional systems. Its bifunctional nature—a long, hydrophobic alkyl tail and a reactive tertiary amine head—allows it to act as a versatile surface-modifying agent.
One area of application is in the development of functional membranes. By grafting or adsorbing this molecule onto a membrane surface, its properties can be fundamentally altered. The long C18 chains can render a surface highly hydrophobic, a desirable characteristic for applications like membrane distillation or for creating antifouling surfaces that resist the adhesion of biofilms.
Conversely, the tertiary amine headgroup provides a reactive site for further functionalization. It can be quaternized in-situ to create a permanently positively charged surface, useful for ion-exchange membranes or for electrostatically repelling positively charged foulants. This amine group can also serve as an anchor point to covalently bond other molecules, such as enzymes, catalysts, or specific ligands, thereby creating "smart" surfaces with tailored reactivity, sensing capabilities, or biocompatibility. Research into hybrid organic-inorganic materials often involves coating inorganic nanoparticles with organic layers to enhance stability and functionality, a principle that could be applied using long-chain amines to modify particles for integration into polymer composites. mdpi.com
Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 1-Octadecanamine, N,N-diethyl- from complex mixtures and for its quantification. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 1-Octadecanamine, N,N-diethyl-. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.
A typical GC-MS analysis would involve dissolving the sample in a suitable organic solvent and injecting it into the GC. The resulting chromatogram would show a peak corresponding to 1-Octadecanamine, N,N-diethyl-, and the retention time of this peak can be used for identification when compared to a known standard. The mass spectrum of this peak would exhibit a molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragment ions resulting from the cleavage of the N,N-diethylamino group and the octadecyl chain. This technique is highly sensitive and specific, making it ideal for purity assessment and the identification of trace impurities. nih.govnih.gov
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of 1-Octadecanamine, N,N-diethyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
¹H NMR: The proton NMR spectrum of 1-Octadecanamine, N,N-diethyl- would show distinct signals for the protons of the ethyl groups and the long octadecyl chain. The methyl protons of the two ethyl groups would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the ethyl groups would appear as a quartet, coupled to the methyl protons. The methylene group of the octadecyl chain attached to the nitrogen atom would show a characteristic chemical shift, and the remaining methylene groups of the long alkyl chain would likely overlap to form a broad multiplet. The terminal methyl group of the octadecyl chain would appear as a distinct triplet. nih.gov
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing individual signals for each chemically non-equivalent carbon atom. This allows for the confirmation of the number of carbon atoms and provides information about their hybridization and connectivity. The chemical shifts of the carbons in the N,N-diethylamino group and those in the octadecyl chain would be in characteristic regions, allowing for a complete assignment of the carbon skeleton. researchgate.netchemicalbook.com
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of 1-Octadecanamine, N,N-diethyl-. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of 1-Octadecanamine, N,N-diethyl- would be dominated by strong C-H stretching vibrations from the numerous methylene and methyl groups in the molecule, typically appearing in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would be weaker and appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine. scielo.org.mx
Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. nih.gov The C-H and C-C bond vibrations of the alkyl chain would give rise to strong signals in the Raman spectrum. The C-N stretching vibration may also be observable. Raman spectroscopy can be particularly useful for studying the conformational order of the long alkyl chain in the solid state. capes.gov.br
Mass Spectrometry Techniques
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov In addition to its use in conjunction with GC, standalone mass spectrometry techniques can be employed for the characterization of 1-Octadecanamine, N,N-diethyl-.
Electron Ionization (EI) is a common ionization method that results in extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation and library matching. nist.gov The mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragments would likely arise from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical or a larger alkyl fragment.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) and Chemical Ionization (CI) are fundamental mass spectrometric techniques utilized to determine the molecular weight and structural features of 1-Octadecanamine, N,N-diethyl-.
In Electron Ionization (EI) Mass Spectrometry , the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. For 1-Octadecanamine, N,N-diethyl-, the molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the high energy of EI, the molecular ion peak may be weak or even absent in the spectra of long-chain aliphatic amines. whitman.edu The primary utility of EI-MS lies in the detailed fragmentation pattern it produces, which is invaluable for structural elucidation.
Chemical Ionization (CI) Mass Spectrometry , in contrast, is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is particularly advantageous for compounds like 1-Octadecanamine, N,N-diethyl-, where the molecular ion might be unstable under EI conditions. whitman.edu Common reagent gases used in CI include methane, isobutane, and ammonia (B1221849). The choice of reagent gas can influence the extent of fragmentation, providing a tunable method for molecular weight determination.
Fragmentation Patterns and Isotopic Abundance Analysis
The fragmentation of 1-Octadecanamine, N,N-diethyl- in mass spectrometry is primarily governed by the stability of the resulting carbocations. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage . openstax.orglibretexts.org This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.
For 1-Octadecanamine, N,N-diethyl-, two primary alpha-cleavage pathways are anticipated:
Loss of a methyl group (CH₃) from one of the ethyl substituents, leading to a stable iminium ion.
Loss of a larger alkyl radical from the octadecyl chain, which is generally the preferred pathway due to the formation of a more stable radical. whitman.edu
The resulting iminium ions are resonance-stabilized and often represent the base peak or other prominent peaks in the mass spectrum.
Isotopic Abundance Analysis provides further confirmation of the elemental composition of the fragments and the molecular ion. The natural abundance of stable isotopes, particularly ¹³C (approximately 1.1%), results in the appearance of an M+1 peak in the mass spectrum. libretexts.org The intensity of the M+1 peak relative to the molecular ion peak can be used to estimate the number of carbon atoms in the molecule, a valuable tool for confirming the molecular formula. libretexts.org For molecules with a high carbon count like 1-Octadecanamine, N,N-diethyl-, the M+1 peak will be significantly more intense than in smaller molecules.
Table 1: Predicted Major Fragments in the EI Mass Spectrum of 1-Octadecanamine, N,N-diethyl-
| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |
| [CH₃CH₂N(CH₃)CH₂(CH₂)₁₆CH₃]⁺ | α-cleavage (loss of CH₃) | 310 |
| [CH₃CH₂N(CH₂CH₃)CH₂]⁺ | α-cleavage (loss of C₁₇H₃₅) | 86 |
| [CH₃CH₂N(CH₂CH₃)(CH₂)₂]⁺ | Cleavage of C-C bond in the octadecyl chain | 100 |
| [CH₃CH₂N(CH₂CH₃)(CH₂)₃]⁺ | Cleavage of C-C bond in the octadecyl chain | 114 |
| [CH₃CH₂N(CH₂CH₃)(CH₂)₄]⁺ | Cleavage of C-C bond in the octadecyl chain | 128 |
Elemental Analysis and Thermogravimetric Methods
Elemental Analysis is a crucial technique for determining the empirical and molecular formula of 1-Octadecanamine, N,N-diethyl-. This method precisely measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula (C₂₂H₄₇N) to verify its elemental composition and purity.
Table 2: Theoretical Elemental Composition of 1-Octadecanamine, N,N-diethyl- (C₂₂H₄₇N)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 22 | 264.22 | 81.15 |
| Hydrogen (H) | 1.008 | 47 | 47.376 | 14.56 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.30 |
| Total | 325.606 | 100.00 |
Thermogravimetric Analysis (TGA) provides insights into the thermal stability and decomposition profile of 1-Octadecanamine, N,N-diethyl-. In a TGA experiment, the mass of the sample is monitored as a function of increasing temperature in a controlled atmosphere. Tertiary amines are known to be considerably more thermally stable than their primary and secondary counterparts. nih.gov The resulting TGA curve would indicate the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate. For long-chain aliphatic amines, the degradation process in an inert atmosphere typically involves the cleavage of C-N and C-C bonds at elevated temperatures. google.com The TGA data is critical for understanding the material's behavior under thermal stress.
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable for exploring the complex conformational landscape and collective behaviors of long-chain amines. These methods treat atoms as classical particles interacting via a defined force field, allowing for the simulation of systems containing thousands of atoms over timescales from picoseconds to microseconds.
Energy minimization, or geometry optimization, is the process of finding the molecular geometry that corresponds to a minimum on the potential energy surface. wikipedia.org This is achieved using algorithms like the steepest descent or conjugate gradient methods, which iteratively adjust atomic coordinates to reduce the net forces on each atom until they are close to zero. numberanalytics.comwustl.edu The steepest descent method is efficient for initial optimization of highly strained structures, while the conjugate gradient method is generally more effective for reaching the true local energy minimum of large systems. numberanalytics.com
A systematic search of the conformational space, often done by rotating key torsional angles and performing energy minimization on each starting structure, can reveal the key stable conformers and their relative energies.
Table 1: Hypothetical Relative Energies of 1-Octadecanamine, N,N-diethyl- Conformers This table presents theoretical data based on typical energy differences found in long alkyl chains. The all-trans conformer is used as the reference (0 kJ/mol).
| Conformer Description | Number of Gauche Bonds in Octadecyl Chain | Dihedral Angle(s) | Hypothetical Relative Energy (kJ/mol) |
| All-trans | 0 | All ~180° | 0.0 |
| Single Gauche (Terminal) | 1 | C15-C16-C17-C18 ~±60° | 3.5 - 4.0 |
| Single Gauche (Central) | 1 | C8-C9-C10-C11 ~±60° | 3.5 - 4.0 |
| Double Gauche (g+g-) | 2 | e.g., C4-C5, C7-C8 | 7.0 - 8.0 |
| Kink (g+tg-) | 3 | e.g., C5-C6, C7-C8 | ~5.0 - 6.0 |
Simulation of Interfacial Behavior and Aggregation Phenomena
As a cationic surfactant (due to protonation of the amine in acidic to neutral pH), 1-Octadecanamine, N,N-diethyl- is expected to exhibit distinct behavior at interfaces, such as air-water or oil-water. Molecular Dynamics (MD) simulations are exceptionally well-suited to study these phenomena. nih.gov In a typical simulation, the molecule is placed in a box with two immiscible phases (e.g., water and a non-polar solvent like decane). Over the course of the simulation, the surfactant molecules spontaneously orient themselves to minimize unfavorable interactions, with the long, hydrophobic octadecyl tail partitioning into the non-polar phase and the polar N,N-diethylamino headgroup remaining in the aqueous phase. researchgate.netrsc.org
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk aqueous phase begin to self-assemble into aggregates called micelles. nih.gov MD simulations can model this aggregation process, showing how monomers come together to form spherical or ellipsoidal structures with their hydrophobic tails sequestered in the core and their polar headgroups forming a charged shell that faces the water. nih.govacs.orgmdpi.com These simulations provide detailed information on micelle size, shape, and the dynamics of monomer exchange.
The interfacial tension (IFT) between two phases is a key macroscopic property that is significantly lowered by surfactants. MD simulations can be used to predict IFT isotherms, which show the relationship between surfactant concentration and the reduction in IFT. nih.gov
Table 2: Simulated Interfacial Tension Data for a Homologous Cationic Surfactant at a Water/Decane Interface Data is illustrative, based on trends observed for similar cationic surfactants.
| Surfactant Concentration (mmol/L) | Simulated Interfacial Tension (mN/m) |
| 0 (Pure Interface) | 52.0 |
| 0.1 | 45.5 |
| 0.5 | 38.2 |
| 1.0 | 32.1 |
| 5.0 (Above CMC) | 15.8 |
| 10.0 (Above CMC) | 15.5 |
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide a detailed picture of the electronic properties of a molecule. northwestern.edu These methods are essential for understanding chemical reactivity and interpreting spectroscopic data.
For 1-Octadecanamine, N,N-diethyl-, quantum chemical methods like Density Functional Theory (DFT) can be used to analyze its electronic structure. A key feature of amines is the lone pair of electrons on the nitrogen atom, which is central to its basicity and nucleophilicity. libretexts.org The availability of this lone pair is influenced by the attached alkyl groups. The ethyl and octadecyl groups are electron-donating (a positive inductive effect), which increases the electron density on the nitrogen atom compared to ammonia (B1221849), making it a stronger base. chemistrystudent.com
Calculations can quantify the distribution of electron density through population analysis schemes (e.g., Mulliken, NBO). These analyses provide partial atomic charges, revealing the polar nature of the C-N bonds and the localization of negative charge on the nitrogen atom.
Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also informative. The HOMO is typically localized on the nitrogen's lone pair, indicating this is the site for electrophilic attack. The HOMO-LUMO energy gap is a predictor of the molecule's chemical stability and reactivity.
Table 3: Hypothetical Calculated NBO Charges and Frontier Orbital Energies for 1-Octadecanamine, N,N-diethyl- Calculated using DFT (B3LYP functional). Charges are in elementary charge units (e), energies in electron volts (eV). Values are representative for tertiary amines.
| Atom/Parameter | Value | Interpretation |
| NBO Charge | ||
| Nitrogen (N) | -0.65 e | High negative charge, confirming its basic/nucleophilic character. |
| C (N-CH2-CH3) | +0.15 e | Carbon adjacent to nitrogen is electron-deficient. |
| C (N-CH2-C17H35) | +0.12 e | Carbon adjacent to nitrogen is electron-deficient. |
| Frontier Orbitals | ||
| HOMO Energy | -5.8 eV | Represents the energy of the nitrogen lone pair; related to ionization potential. |
| LUMO Energy | +1.5 eV | Represents the energy of the lowest unoccupied orbital; related to electron affinity. |
| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability. |
Prediction of Spectroscopic Signatures
Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov By calculating the magnetic shielding around each nucleus in the presence of an external magnetic field, one can predict NMR chemical shifts (δ). rsc.org These calculations are highly sensitive to the molecule's three-dimensional structure. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities, generating a theoretical infrared (IR) spectrum.
For 1-Octadecanamine, N,N-diethyl-, DFT calculations can predict the ¹H and ¹³C NMR spectra. The chemical shifts of the carbons in the long alkyl chain would show a characteristic pattern, with most methylene (B1212753) carbons resonating in a narrow range (~29-30 ppm), while carbons closer to the nitrogen atom would be shifted downfield.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1-Octadecanamine, N,N-diethyl- Shifts are referenced to TMS and are based on standard values for long-chain amines.
| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |
| C of N-CH2-C H3 | Ethyl | ~12 |
| C of N-C H2-CH3 | Ethyl | ~48 |
| C1 (N-C H2-C17H35) | Octadecyl | ~53 |
| C2 | Octadecyl | ~27 |
| C3 | Octadecyl | ~28 |
| C4-C15 | Octadecyl | ~29-30 |
| C16 | Octadecyl | ~32 |
| C17 | Octadecyl | ~23 |
| C18 | Octadecyl | ~14 |
Mechanism Elucidation through Computational Approaches
Computational methods are frequently used to elucidate the detailed step-by-step pathways of chemical reactions, providing insights that are often inaccessible to experiment alone. rsc.org For 1-Octadecanamine, N,N-diethyl-, this could involve studying its synthesis, such as through reductive amination, or its reactions where it acts as a base or nucleophile. nih.gov
Table 5: Hypothetical Calculated Energies for a Reaction Step Reaction: Nucleophilic attack of the amine on a model electrophile (E+). Energies are illustrative.
| Parameter | Calculated Free Energy (kJ/mol) | Interpretation |
| Reactants (Amine + E+) | 0.0 (Reference) | Starting energy of the system. |
| Transition State | +65 | The kinetic barrier that must be overcome for the reaction to proceed. |
| Intermediate | -15 | A stable species formed after the first step. |
| Products | -50 | The final energy of the system; the reaction is thermodynamically favorable (exergonic). |
Reaction Pathway Analysis for Synthetic Routes
CH₃(CH₂)₁₆CHO + HN(CH₂CH₃)₂ → CH₃(CH₂)₁₇N(CH₂CH₃)₂ + H₂O
The reaction mechanism typically proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an enamine or an iminium cation, which is then reduced to the final tertiary amine. A computational study on the reductive amination of aldehydes with diethylamine (B46881) has elucidated key aspects of the reaction pathway. nih.gov The initial nucleophilic attack of diethylamine on the carbonyl carbon of the aldehyde leads to the formation of the hemiaminal. This is followed by the elimination of a water molecule, which is often the rate-determining step. The presence of explicit water molecules can act as a catalyst by facilitating proton transfer. nih.gov
The free energy profile for a model reductive amination reaction highlights the relative stability of intermediates and the energy barriers of transition states.
Table 1: Calculated Free Energy Data for a Model Reductive Amination Reaction of an Aldehyde with Diethylamine Data extracted from a computational study on a similar system. nih.gov
| Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Aldehyde + Diethylamine) | 0.0 |
| 2 | Pre-reaction Complex | -5.0 |
| 3 | Transition State 1 (Hemiaminal formation) | +15.0 |
| 4 | Hemiaminal Intermediate | -2.0 |
| 5 | Transition State 2 (Water elimination) | +25.0 |
| 6 | Enamine Intermediate | +5.0 |
| 7 | Products (Tertiary Amine + Water) | -14.7 |
Alternative synthetic approaches, such as the direct N-alkylation of octadecylamine (B50001) with ethyl halides, are also possible. However, these methods can be prone to over-alkylation and the formation of quaternary ammonium (B1175870) salts, making the reductive amination route often more attractive for achieving high selectivity.
Adsorption Mechanism Studies on Various Substrates
The interaction of 1-Octadecanamine, N,N-diethyl- with solid surfaces is crucial for its application in areas such as surface modification and mineral flotation. Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in understanding the adsorption mechanisms at the atomic level. Due to the lack of specific studies on 1-Octadecanamine, N,N-diethyl-, we will consider findings from analogous long-chain amine and amine-functionalized systems adsorbing on common substrates like silica (B1680970).
The adsorption of long-chain amines on silica (SiO₂) surfaces is a well-studied model system. The silica surface is typically hydroxylated, presenting silanol (B1196071) (Si-OH) groups that can act as hydrogen bond donors or acceptors. The adsorption of an amine like 1-Octadecanamine, N,N-diethyl- is expected to be governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.
DFT calculations on the adsorption of small amine molecules on silica surfaces have shown that hydrogen bonding between the amine's nitrogen atom and the surface silanol groups is a primary interaction. rsc.org For a tertiary amine like 1-Octadecanamine, N,N-diethyl-, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.
Molecular dynamics simulations provide further insights into the behavior of long-chain amines at the solid-liquid interface. MD simulations of dodecane (B42187) on silica surfaces with varying hydroxyl group densities have shown that the interactions are complex and dependent on the surface chemistry. mdpi.com For 1-Octadecanamine, N,N-diethyl-, the long octadecyl chain would likely align parallel to the surface to maximize van der Waals interactions, while the diethylamino headgroup interacts with the surface hydroxyls.
The strength of the adsorption can be quantified by the adsorption energy. DFT studies on the adsorption of various small molecules on amorphous silica have provided a range of adsorption energies. researchgate.net While specific values for 1-Octadecanamine, N,N-diethyl- are not available, the adsorption energy is expected to be a sum of the contributions from the polar headgroup and the long alkyl chain.
Table 2: Representative Adsorption Energies of Functional Groups on Silica Surfaces Data compiled from computational studies of various molecules on silica surfaces to illustrate expected interaction strengths. rsc.orgresearchgate.net
| Interacting Group | Type of Interaction | Estimated Adsorption Energy (kcal/mol) |
| Amine (N lone pair) | Hydrogen Bonding | -5 to -10 |
| Alkyl Chain (per CH₂) | Van der Waals | -0.5 to -1.5 |
| Hydroxyl Group | Hydrogen Bonding | -4 to -8 |
MD simulations of epoxy resins on silica surfaces have also highlighted the importance of surface roughness and chemical functionalization on adhesion. nih.gov This suggests that the nature of the substrate, including its crystallinity and defect sites, would play a significant role in the adsorption of 1-Octadecanamine, N,N-diethyl-.
Environmental Disposition and Degradation Research
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 1-Octadecanamine, N,N-diethyl-, this would primarily include reactions with light (photolysis) and water (hydrolysis).
Photolytic Degradation under Simulated Environmental Conditions
Photolytic degradation is a process where chemical compounds are broken down by photons from a light source, such as the sun. This can be a significant environmental fate process for chemicals present in sunlit surface waters or on terrestrial surfaces.
Research Findings:
A comprehensive search of scientific literature revealed no specific studies on the photolytic degradation of 1-Octadecanamine, N,N-diethyl-. Therefore, no data on its rate of degradation under simulated environmental conditions, the transformation products, or the influence of environmental factors such as pH and the presence of natural sensitizers are available.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | Data not available | ||
| Quantum Yield | Data not available | ||
| Primary Transformation Products | Data not available | ||
| Table 1: Photolytic Degradation of 1-Octadecanamine, N,N-diethyl- |
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by the pH, temperature, and the presence of catalysts in the aqueous environment. For tertiary amines like 1-Octadecanamine, N,N-diethyl-, hydrolysis is generally not considered a primary degradation pathway unless there are specific functional groups susceptible to this reaction.
Research Findings:
No specific experimental data on the hydrolysis of 1-Octadecanamine, N,N-diethyl- in aqueous environments was found in the reviewed scientific literature. Information regarding its stability at different pH values and temperatures is currently not available.
| pH | Temperature (°C) | Half-life (t½) | Degradation Products | Reference |
| 4 | Data not available | Data not available | Data not available | |
| 7 | Data not available | Data not available | Data not available | |
| 9 | Data not available | Data not available | Data not available | |
| Table 2: Hydrolytic Degradation of 1-Octadecanamine, N,N-diethyl- |
Biotic Transformation and Fate in Environmental Compartments
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process determining the persistence of chemical compounds in the environment.
Aerobic and Anaerobic Degradation in Aquatic Systems
The biodegradation of a chemical can occur in the presence of oxygen (aerobic) or in the absence of oxygen (anaerobic). These conditions are found in various environmental compartments, such as rivers, lakes, sediments, and wastewater treatment plants.
Research Findings:
There is a lack of specific research on the aerobic and anaerobic degradation of 1-Octadecanamine, N,N-diethyl- in aquatic systems. Consequently, data on its biodegradability, the microorganisms involved, the metabolic pathways, and the formation of any potential metabolites are not available.
| Condition | System | Half-life (t½) / % Degradation | Metabolites | Reference |
| Aerobic | Aquatic | Data not available | Data not available | |
| Anaerobic | Aquatic | Data not available | Data not available | |
| Table 3: Biodegradation of 1-Octadecanamine, N,N-diethyl- in Aquatic Systems |
Assessment of Persistence in Environmental Matrices
The persistence of a chemical in the environment is its ability to resist degradation. This is often evaluated through standardized tests that measure its half-life in different environmental matrices like soil, water, and sediment.
Research Findings:
No studies assessing the persistence of 1-Octadecanamine, N,N-diethyl- in various environmental matrices have been identified in the scientific literature. Therefore, its classification in terms of persistence (e.g., persistent, non-persistent) cannot be determined based on available data.
| Environmental Matrix | Persistence Classification | Half-life (t½) | Reference |
| Soil | Data not available | Data not available | |
| Water | Data not available | Data not available | |
| Sediment | Data not available | Data not available | |
| Table 4: Persistence of 1-Octadecanamine, N,N-diethyl- in Environmental Matrices |
Methodologies for Environmental Monitoring and Detection
The development of analytical methods is crucial for detecting and quantifying the presence of chemical compounds in the environment. These methods are essential for exposure assessment and for monitoring the effectiveness of any potential remediation strategies.
Research Findings:
Specific analytical methodologies for the routine monitoring and detection of 1-Octadecanamine, N,N-diethyl- in environmental samples such as water, soil, or air have not been described in the available scientific literature. While general methods for the analysis of amines exist, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), validated methods tailored to this specific compound in complex environmental matrices are not documented.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Data not available | Water | Data not available | Data not available | |
| Data not available | Soil | Data not available | Data not available | |
| Data not available | Air | Data not available | Data not available | |
| Table 5: Methodologies for Environmental Monitoring of 1-Octadecanamine, N,N-diethyl- |
Extraction and Pre-concentration Techniques for Trace Analysis
The accurate determination of trace levels of 1-Octadecanamine, N,N-diethyl- in complex environmental matrices such as soil and water necessitates efficient extraction and pre-concentration steps prior to instrumental analysis. Due to the compound's high molecular weight and potential for low concentrations in the environment, these preparatory techniques are crucial for removing interfering substances and enriching the analyte to a detectable level.
Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the extraction and pre-concentration of aliphatic amines from aqueous samples. researchgate.netresearchgate.netnih.gov The choice of sorbent material is critical and is dictated by the physicochemical properties of the target analyte. For long-chain amines like 1-Octadecanamine, N,N-diethyl-, non-polar sorbents such as C18 silica (B1680970) are commonly employed. researchgate.net The general procedure involves conditioning the sorbent, loading the aqueous sample (often with adjusted pH to ensure the amine is in a suitable form for retention), washing away interferences, and finally eluting the analyte with an appropriate organic solvent. researchgate.netyoutube.com The elution of less polar amines, a category that includes 1-Octadecanamine, N,N-diethyl-, typically requires organic solvents. researchgate.net In some methods, derivatization of the retained amines can be performed directly on the SPE cartridge. nih.gov
Liquid-Liquid Extraction (LLE) represents a traditional yet viable method for extracting amines from aqueous and solid samples. nih.govyoutube.com This technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For the extraction of amines, the pH of the aqueous sample is often adjusted to an alkaline state to ensure the amine is in its free base form, which is more soluble in organic solvents. nih.gov A mixture of solvents can be employed to optimize extraction efficiency. nih.gov While effective, LLE can be more solvent and labor-intensive compared to SPE. youtube.com
For enhancing the concentration of the analyte, a pre-concentration step is often mandatory to achieve the low detection limits required for environmental monitoring, which can be in the nanogram per liter range. researchgate.netresearchgate.netresearchgate.net Both SPE and LLE inherently provide a degree of pre-concentration as the analyte is transferred from a large volume of the initial sample into a much smaller volume of the final extract. youtube.comyoutube.com
Table 1: Comparison of Extraction Techniques for Amines
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |
| Selectivity | High, can specifically target analytes. youtube.com | Generally targets classes of compounds. youtube.com |
| Solvent Consumption | Generally lower. | Typically higher. youtube.com |
| Automation | Easily automated for high-throughput analysis. youtube.com | More challenging to automate. |
| Pre-concentration | Achieved by eluting with a small solvent volume. youtube.com | Can be achieved but may require further evaporation steps. |
This table provides a general comparison of SPE and LLE techniques applicable to the extraction of amines from environmental samples.
Application of Advanced Analytical Methods for Environmental Samples
Following extraction and pre-concentration, advanced analytical methods are employed for the separation, identification, and quantification of 1-Octadecanamine, N,N-diethyl-. The most common techniques for the analysis of fatty amines are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.netoup.com
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty amines, the use of a capillary column is standard. nih.gov A satisfactory separation of mixtures of primary, secondary, and tertiary fatty amines has been achieved using stationary phases like E 301 silicone grease. oup.com However, tertiary amines can be challenging to separate by GC without derivatization. researchgate.net Derivatization, a process of chemically modifying the analyte to improve its chromatographic behavior and detection, is sometimes employed. For instance, trifluoroacetylation is a derivatization technique used for fatty amines. researchgate.net In the analysis of fatty alkyl dimethyl tertiary amines, a method using an HP-INNOWax capillary column with a hydrogen flame ionization detector (FID) has been developed, which notably did not require pre-column derivatization. nih.gov When coupled with a mass spectrometer (GC-MS), this method provides high sensitivity and selectivity, allowing for the identification of compounds based on their mass spectra. chromforum.org
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of less volatile and thermally labile compounds. For the analysis of fatty amines, reversed-phase columns, such as C18, are frequently used. researchgate.netnih.gov An LC method coupling a C18 column with reversed-phase gradient separation using acetonitrile (B52724)/formate buffer mobile phases and electrospray ionization mass spectrometry (ESI-MS) detection has been successfully used for the analysis of native amines. researchgate.net This approach allows for the detection and identification of amines even with partial co-elution. researchgate.net HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the determination of amines in complex matrices. nih.gov Derivatization can also be used in LC to improve detection, with reagents like benzoyl chloride being used to create stable derivatives with shorter reaction times. mdpi.com
Table 2: Analytical Method Parameters for Fatty Amine Analysis
| Analytical Method | Column Type | Detector | Derivatization | Detection Limits (LOD) | Quantification Limits (LOQ) | Recoveries (%) | Reference |
|---|---|---|---|---|---|---|---|
| GC-FID | HP-INNOWax Capillary | FID | Not required | 0.001 - 0.002 g/L | 0.003 - 0.005 g/L | 90 - 130 | nih.gov |
| HPLC-FL/APCI-MS | Reversed-phase BDS-C18 | FLD & APCI-MS | BCAA | 12 - 28 fmol | - | >94 (yield) | nih.gov |
| UPLC-MS/MS | - | MS/MS | Benzoyl chloride | 0.1 - 20 nM | 0.3 - 60 nM | 84.6 - 119.3 | mdpi.com |
This table summarizes key parameters from published analytical methods for fatty amines, which are analogous to 1-Octadecanamine, N,N-diethyl-. The values are indicative of the performance of these techniques.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Approaches
Traditional synthesis of tertiary fatty amines often involves energy-intensive processes, sometimes utilizing toxic metal catalysts and harsh reaction conditions. researchgate.net Modern research is focused on creating greener, more efficient, and selective methods.
One promising avenue is the use of biocatalysis. Researchers have demonstrated proof-of-concept for the direct synthesis of long-chain primary fatty amines from renewable triglycerides and oils by coupling a lipase (B570770) with a carboxylic acid reductase (CAR) and a transaminase (TA). researchgate.netnih.gov This one-pot enzymatic cascade can achieve high analytical yields (up to 97%) under mild conditions, offering a sustainable alternative to conventional chemical routes. researchgate.netnih.gov While this has been shown for primary amines, future work could adapt this for the direct synthesis of tertiary amines like N,N-diethyloctadecanamine by using appropriate amine donors.
Another green approach involves the reductive amination of fatty acids and their esters. A one-pot synthesis of N,N-dimethylalkylamines has been developed using a dual catalytic system: ortho-Nb₂O₅ for the amidation step and PtVOₓ/SiO₂ for the subsequent hydrogenation. rsc.orgrsc.org This method works for a wide range of natural fatty acids with yields up to 90% and can be adapted for other tertiary amines by selecting different starting amines. rsc.orgrsc.org The use of deep eutectic solvents (DESs) as both solvent and catalyst also represents a significant step towards more sustainable amine synthesis, reducing waste and often improving reaction efficiency. mdpi.com
Recent breakthroughs in transition-metal catalysis offer faster and simpler ways to create tertiary amines. news-medical.netrsc.org A novel carbon-hydrogen amination cross-coupling reaction using a palladium/SOX catalyst allows for the coupling of various secondary amines to olefins under mild conditions, open to air and moisture. news-medical.netacs.org This method's robustness and potential for automation could significantly streamline the synthesis of compounds like 1-Octadecanamine, N,N-diethyl-.
Table 1: Comparison of Novel Synthetic Approaches for Tertiary Amines
| Synthetic Approach | Key Features | Catalysts/Reagents | Potential Advantages |
|---|---|---|---|
| Biocatalytic Cascade | Uses enzymes in a one-pot reaction from renewable oils. researchgate.netnih.gov | Lipase, Carboxylic Acid Reductase (CAR), Transaminase (TA). researchgate.net | Mild conditions, high selectivity, sustainable feedstock. researchgate.netthemasterchemistry.com |
| Reductive Amination | One-pot conversion of fatty acids/esters to tertiary amines. rsc.orgrsc.org | ortho-Nb₂O₅ and PtVOₓ/SiO₂. rsc.orgrsc.org | High yields (up to 90%), applicable to various fatty acids. rsc.org |
| Deep Eutectic Solvents (DESs) | Uses DESs as green solvents and sometimes as catalysts. mdpi.com | Choline chloride/Glycerol, Copper catalysts. mdpi.com | Reduced waste, enhanced safety, use of renewable resources. mdpi.com |
| C-H Amination Cross-Coupling | Direct coupling of secondary amines and olefins. news-medical.netacs.org | Palladium/SOX catalyst. news-medical.net | Fast, simple, operates under mild conditions, potential for automation. news-medical.netacs.org |
| Brønsted Acid Catalysis | Direct reductive amination of carbonyl compounds. rsc.org | Triflic acid. rsc.org | Avoids toxic transition-metal catalysts, broad substrate scope. rsc.org |
Exploration of Advanced Functional Materials
The unique amphiphilic nature of 1-Octadecanamine, N,N-diethyl- makes it a valuable building block for a variety of advanced functional materials. Its long C18 chain provides hydrophobicity, while the diethylamino group offers a site for chemical interactions and functionalization.
These molecules are precursors to quaternary ammonium (B1175870) compounds, which are widely used as surfactants, fabric softeners, and asphalt (B605645) emulsifiers. google.com Future research can focus on creating novel "quat" surfactants derived from N,N-diethyloctadecanamine with tailored properties for specific applications, such as enhanced biodegradability or performance in extreme temperature or pH environments.
In the realm of polymer science, tertiary-amine-functional polymers are gaining attention for applications in acid-gas separations, such as removing H₂S and CO₂ from natural gas streams. acs.org Incorporating moieties like N,N-diethyloctadecanamine into polymer backbones, such as poly(arylene ether)s, can enhance the polymer's affinity for acidic gases. acs.org The long alkyl chain can also influence the polymer's free volume and processability. Further studies are needed to understand how the specific structure of the amine affects gas permeability and selectivity, particularly under high pressure where plasticization can occur. acs.org
Additionally, the development of "smart" materials with switchable properties is an emerging field. Researchers have developed conjugated polymers with polar pendant groups like tertiary amines that exhibit switchable solubility in different solvents. researchgate.net This property is critical for solution-processable electronics and sensors. The N,N-diethyloctadecanamine moiety could be integrated into such polymer side-chains to fine-tune solubility and electronic properties without requiring complex synthesis. researchgate.net
Table 2: Potential Applications of 1-Octadecanamine, N,N-diethyl- in Functional Materials
| Application Area | Role of 1-Octadecanamine, N,N-diethyl- | Research Focus |
|---|---|---|
| Surfactants & Emulsifiers | Precursor to quaternary ammonium salts. google.com | Developing biodegradable and high-performance surfactants for specialized industries. |
| Gas Separation Membranes | Functional group in polymers to enhance acid gas affinity. acs.org | Optimizing polymer structure to balance gas permeability and selectivity, and mitigate plasticization. acs.org |
| Switchable Polymers | Pendant group to control polymer solubility and electronic properties. researchgate.net | Designing materials for printable electronics and sensors with tunable characteristics. |
| Corrosion Inhibitors | Forms a protective film on metal surfaces. | Investigating performance in complex industrial environments and developing multi-functional inhibitor packages. |
| Nanotechnology | Stabilizing agent for nanoparticles; template for mesoporous materials. | Controlling particle size and stability; creating ordered porous structures for catalysis and separations. |
Refinement of Predictive Models for Performance and Behavior
Predicting the physicochemical properties and behavior of chemicals like 1-Octadecanamine, N,N-diethyl- is crucial for designing efficient industrial processes and novel materials. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose. wikipedia.org
These models establish a mathematical relationship between a molecule's structural descriptors (e.g., size, shape, electronic properties) and its activity or properties. wikipedia.org For amines, QSAR/QSPR models have been developed to predict thermodynamic properties like pKₐ values, which are critical for applications such as CO₂ capture. researchgate.netresearchgate.net By combining computational methods like density functional theory (DFT) with molecular dynamics simulations, researchers can predict the pKₐ and carbamate (B1207046) reversion constants for a large set of amines, providing insights into their reaction thermodynamics. researchgate.netresearchgate.netacs.org
A key area of future research is modeling the oxidative degradation of amines. Studies have developed models that correlate the chemical structure of amines with their degradation rates in processes like post-combustion CO₂ capture. acs.orgnih.govresearchgate.net It has been found that longer alkyl chains, such as the octadecyl chain in N,N-diethyloctadecanamine, tend to decrease the rate of degradation. acs.orgnih.gov Refining these models using machine learning algorithms, such as gradient boosting or random forest models, can improve their predictive accuracy. nih.gov These advanced models can handle complex, non-linear relationships and have shown promise in predicting various behavioral outcomes. acs.orgnih.gov
The goal is to create robust predictive frameworks that can screen virtual libraries of long-chain tertiary amines to identify candidates with optimal performance—such as high CO₂ absorption capacity and low degradation rates—before undertaking costly and time-consuming experimental synthesis and testing. researchgate.net
Table 3: Predictive Modeling Approaches for Amines
| Modeling Technique | Predicted Property | Key Findings & Future Directions |
|---|---|---|
| QSAR/QSPR | Biological activity, toxicity, physicochemical properties. wikipedia.org | Development of models for specific endpoints like biodegradability (QSBRs) and toxicity (QSTRs). wikipedia.org |
| Thermodynamic Modeling (DFT/MD) | pKₐ, pK꜀, reaction enthalpies for CO₂ capture. researchgate.netresearchgate.net | Improving force fields and solvent models for higher accuracy at various temperatures. researchgate.netacs.org |
| Degradation Modeling (MLR, Machine Learning) | Oxidative degradation rates. acs.orgresearchgate.net | Longer alkyl chains decrease degradation; machine learning models show higher accuracy. acs.orgresearchgate.net |
| Connectome-based Predictive Modeling | Behavioral outcomes (adapted from neuroscience). nih.gov | Exploring the use of machine learning to predict complex system behavior, such as emulsion stability or surfactant performance. nih.gov |
Innovative Analytical Strategies for Complex Systems
The analysis of long-chain fatty amines like 1-Octadecanamine, N,N-diethyl-, especially in commercial mixtures or complex matrices, presents significant challenges. researchgate.net Developing innovative and robust analytical methods is essential for quality control, process monitoring, and research.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational techniques. uta.eduwhamine.com For GC analysis, derivatization of the amines, for instance into their trifluoroacetylated forms, is often necessary to improve volatility and peak shape. researchgate.netuta.edu A significant innovation is the use of ionic liquid-based capillary GC columns, which have shown excellent performance in separating homologous series of linear primary fatty amines (C12 to C22) in under 25 minutes. researchgate.netuta.edu Future work will likely focus on adapting these methods for the specific separation of tertiary amines and their isomers.
Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) provides the sensitivity and selectivity required for detecting and quantifying trace amounts of amines and related impurities. nih.govnih.gov Advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are being developed for the rapid and accurate analysis of amine-related compounds. nih.gov For complex systems, methods like Disposable Pipette Extraction (DPX) are being optimized as a rapid, cost-effective, and green sample preparation technique prior to HPLC-MS analysis, significantly reducing solvent consumption and extraction time. rsc.org
A major analytical challenge is the detection of potential impurities, such as N-nitrosamines, which can be carcinogenic. nih.govnih.gov Highly sensitive methods using techniques like UPLC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) are required to detect these impurities at very low levels (ng/mL). nih.gov The development of such validated analytical strategies is crucial for ensuring the quality of industrial amine products and the materials derived from them.
Table 4: Advanced Analytical Techniques for Fatty Amines
| Technique | Description | Application & Advantages |
|---|---|---|
| Ionic Liquid GC | Gas chromatography using a capillary column with an ionic liquid stationary phase. researchgate.netuta.edu | Rapid and improved resolution of long-chain fatty amine isomers. uta.edu |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry. nih.gov | Gold standard for separation and identification; allows for determination of fatty alkyl dimethyl tertiary amines without derivatization. nih.gov |
| HPLC-MS/MS | High-Performance Liquid Chromatography with tandem Mass Spectrometry. rsc.org | High sensitivity and selectivity for complex matrices; suitable for non-volatile derivatives. nih.gov |
| DPX-HPLC-MS | Disposable Pipette Extraction followed by HPLC-MS analysis. rsc.org | Fast, cost-effective, and green sample preparation; high recovery rates (>98%). rsc.org |
| UPLC-APCI-MS/MS | Ultra-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization and tandem MS. nih.gov | Extremely sensitive method for detecting trace impurities like N-nitrosamines. nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing N,N-diethyl-1-octadecanamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves the reaction of octadecanoyl chloride with diethylamine in anhydrous conditions. A two-step protocol is common:
- Step 1: Activation of stearic acid (octadecanoic acid) using thionyl chloride (SOCl₂) to form octadecanoyl chloride .
- Step 2: Nucleophilic substitution with diethylamine in a polar aprotic solvent (e.g., dichloromethane) under reflux.
Yield optimization requires precise control of stoichiometry (2:1 molar ratio of diethylamine to acyl chloride) and inert gas purging to prevent hydrolysis. Impurities like N-monoethyl derivatives may form if amine ratios are insufficient .
Q. Which analytical techniques are most reliable for characterizing N,N-diethyl-1-octadecanamine and verifying its structural integrity?
- GC-MS: For purity assessment and detection of low-molecular-weight byproducts (e.g., residual diethylamine) .
- ¹H/¹³C NMR: Key signals include the triplet for N–CH₂CH₃ protons (~1.0–1.2 ppm) and the singlet for the central methylene group adjacent to the amine (~2.4 ppm) .
- FT-IR: Confirmation of C–N stretching vibrations (~1,100–1,250 cm⁻¹) and absence of carbonyl peaks (ruling out unreacted acyl chloride) .
Q. How can researchers mitigate safety risks when handling N,N-diethyl-1-octadecanamine in laboratory settings?
- Ventilation: Use fume hoods to avoid inhalation of volatile amines.
- Personal Protective Equipment (PPE): Nitrile gloves and goggles, as prolonged skin contact may cause irritation .
- Storage: Under nitrogen in amber glass bottles to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing N,N-diethyl-1-octadecanamine synthesis while minimizing side reactions?
A factorial design approach can systematically evaluate variables:
- Factors: Temperature (40–80°C), solvent polarity (dichloromethane vs. THF), and reaction time (4–12 hrs).
- Response Metrics: Yield, purity (via GC-MS), and residual diethylamine content.
For example, higher temperatures accelerate reactivity but may degrade the amine, while THF increases solubility but complicates solvent removal .
Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) impact the surfactant properties of N,N-diethyl-1-octadecanamine in lipid bilayer studies?
- Chain Length: The C18 alkyl chain enhances hydrophobic interactions, stabilizing lipid membranes. Shorter chains (e.g., C12) reduce micelle formation efficiency .
- Substituent Effects: Diethyl groups lower critical micelle concentration (CMC) compared to dimethyl analogs due to increased steric bulk, altering self-assembly kinetics .
Experimental validation requires dynamic light scattering (DLS) and Langmuir trough measurements to quantify monolayer compressibility .
Q. What mechanisms explain contradictory data in N,N-diethyl-1-octadecanamine-mediated drug delivery efficiency across cell lines?
Discrepancies may arise from:
- Membrane Composition: Cholesterol-rich membranes (e.g., in HepG2 cells) resist amine-mediated permeabilization .
- pH Sensitivity: The protonation state of the amine (pKa ~9–10) affects endosomal escape efficiency in cancer cells versus primary cells .
Dose-response assays with pH-adjusted media and fluorescence-based trafficking assays (e.g., calcein release) can clarify these dynamics .
Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of N,N-diethyl-1-octadecanamine?
Variations often stem from:
- Polymorphism: Slow cooling during crystallization may favor metastable polymorphs with lower melting points.
- Purity: Trace solvents (e.g., dichloromethane) depress melting points. Differential scanning calorimetry (DSC) with high-purity samples (>98%) under nitrogen is critical .
Methodological and Application-Focused Questions
Q. What role does N,N-diethyl-1-octadecanamine play in nanoparticle surface functionalization, and how is colloidal stability quantified?
- Application: Acts as a capping agent for gold or silica nanoparticles, providing steric stabilization via its hydrophobic tail.
- Stability Metrics: Zeta potential measurements (target: |±30 mV|) and turbidity assays under varying ionic strengths .
Q. Which computational methods are suitable for modeling the interactions of N,N-diethyl-1-octadecanamine with phospholipid bilayers?
Q. How can researchers validate the biodegradability of N,N-diethyl-1-octadecanamine in environmental toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
